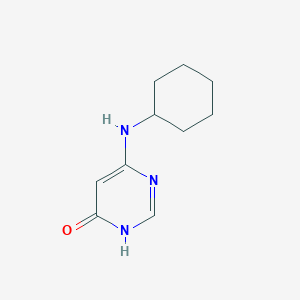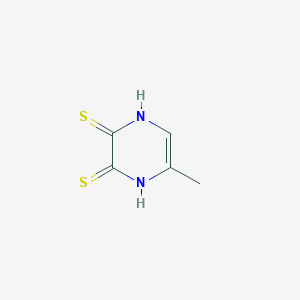
5-Methyl-1,4-dihydropyrazine-2,3-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,4-dihydropyrazine-2,3-dithione is an organic compound with the molecular formula C5H6N2S2 It is a derivative of pyrazine, characterized by the presence of two sulfur atoms and a methyl group attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,4-dihydropyrazine-2,3-dithione typically involves the reaction of 2,3-dichloropyrazine with sodium sulfide in the presence of a suitable solvent. The reaction conditions often include heating the mixture to facilitate the substitution of chlorine atoms with sulfur atoms, resulting in the formation of the dithione compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1,4-dihydropyrazine-2,3-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the dithione group to thiol groups.
Substitution: The methyl group and sulfur atoms can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted pyrazine derivatives.
Applications De Recherche Scientifique
5-Methyl-1,4-dihydropyrazine-2,3-dithione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,4-dihydropyrazine-2,3-dithione involves its interaction with various molecular targets and pathways. The compound’s dithione group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydropyridine: Known for its use in calcium channel blockers.
2,3-Dimercaptopyrazine: Similar structure but with different functional groups.
5-Phenyl-1,4-dihydropyrazine-2,3-dione: Another pyrazine derivative with distinct properties.
Uniqueness
5-Methyl-1,4-dihydropyrazine-2,3-dithione is unique due to its specific combination of sulfur atoms and a methyl group on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
87256-74-4 |
|---|---|
Formule moléculaire |
C5H6N2S2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
5-methyl-1,4-dihydropyrazine-2,3-dithione |
InChI |
InChI=1S/C5H6N2S2/c1-3-2-6-4(8)5(9)7-3/h2H,1H3,(H,6,8)(H,7,9) |
Clé InChI |
RHKIIBWXBRKZSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=S)C(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


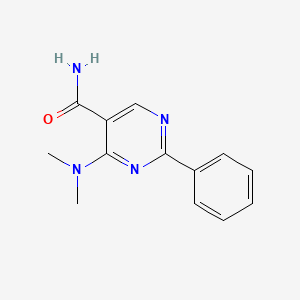
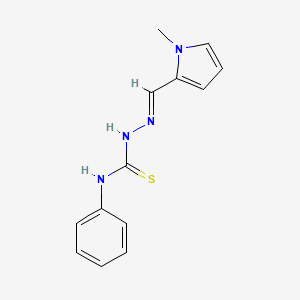
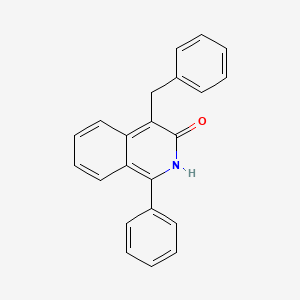


![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12919279.png)
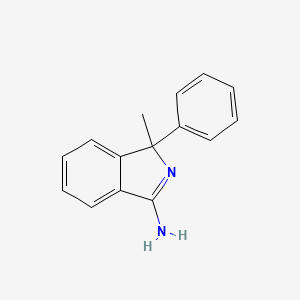
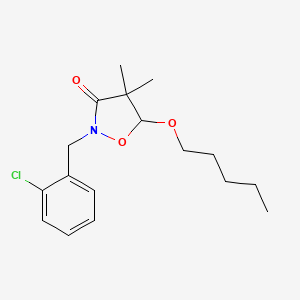
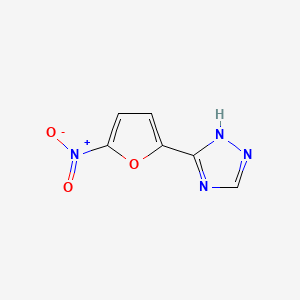
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-](/img/structure/B12919315.png)
![2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12919337.png)
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
